

# An In-depth Technical Guide to 4-(2-Aminopropan-2-yl)benzonitrile

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## Compound of Interest

Compound Name: 4-(2-Aminopropan-2-yl)benzonitrile

Cat. No.: B173250

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This technical guide provides a comprehensive overview of the chemical properties, predicted spectroscopic data, and potential biological significance of **4-(2-Aminopropan-2-yl)benzonitrile**. Due to the limited availability of direct experimental data for this specific compound, this guide combines available predicted data with established experimental protocols and information from structurally analogous compounds to serve as a valuable resource for research and development.

## Chemical and Physical Properties

**4-(2-Aminopropan-2-yl)benzonitrile** is a substituted benzonitrile compound. Its structure features a benzonitrile core with an aminopropane substituent at the para-position.

Table 1: General and Physicochemical Properties of **4-(2-Aminopropan-2-yl)benzonitrile**

Property	Value
IUPAC Name	4-(2-aminopropan-2-yl)benzonitrile
CAS Number	130416-46-5
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	160.22 g/mol
Predicted Boiling Point	283.7 ± 23.0 °C
Predicted Density	1.04 ± 0.1 g/cm <sup>3</sup>
Predicted pKa	8.74 ± 0.10
Predicted Solubility	Information not available. Expected to have some solubility in polar organic solvents.
Appearance	Not experimentally determined. Likely a solid at room temperature.
Melting Point	Not experimentally determined.

## Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **4-(2-Aminopropan-2-yl)benzonitrile**. These predictions are based on its chemical structure and spectroscopic data of analogous compounds.

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.60	d	2H	Aromatic H (ortho to -CN)
~ 7.45	d	2H	Aromatic H (ortho to -C(CH <sub>3</sub> ) <sub>2</sub> NH <sub>2</sub> )
~ 1.60	s	2H	-NH <sub>2</sub>
~ 1.55	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~ 150	Aromatic C-C(CH <sub>3</sub> ) <sub>2</sub> NH <sub>2</sub>
~ 132	Aromatic C-H (ortho to -CN)
~ 126	Aromatic C-H (ortho to -C(CH <sub>3</sub> ) <sub>2</sub> NH <sub>2</sub> )
~ 119	-C≡N
~ 112	Aromatic C-CN
~ 50	-C(CH <sub>3</sub> ) <sub>2</sub> NH <sub>2</sub>
~ 30	-C(CH <sub>3</sub> ) <sub>2</sub>

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3300	Strong, Doublet	N-H stretch (primary amine)
3050 - 3000	Medium	Aromatic C-H stretch
2980 - 2940	Medium	Aliphatic C-H stretch
~ 2230	Strong	C≡N stretch (nitrile)
1610 - 1580	Medium	Aromatic C=C stretch
1500 - 1450	Medium	C-H bend (aliphatic)
~ 830	Strong	p-disubstituted benzene C-H bend

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
160	Moderate	[M] <sup>+</sup> (Molecular Ion)
145	High	[M - CH <sub>3</sub> ] <sup>+</sup>
58	High	[C(CH <sub>3</sub> ) <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are proposed methodologies for the synthesis and characterization of **4-(2-Aminopropan-2-yl)benzonitrile** based on general organic chemistry principles.

### Synthesis Protocol: Hypothetical Synthesis via Ritter Reaction

This protocol outlines a potential synthesis route starting from 4-cyanobenzyl alcohol.

Objective: To synthesize **4-(2-Aminopropan-2-yl)benzonitrile**.

Materials:

- 4-cyanobenzyl alcohol
- Acetonitrile
- Concentrated Sulfuric Acid
- Sodium Hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and equipment

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanobenzyl alcohol in an excess of acetonitrile.
- **Acid Addition:** Slowly add concentrated sulfuric acid to the cooled reaction mixture with continuous stirring.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
- **Basification:** Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Drying and Evaporation:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude **4-(2-Aminopropan-2-yl)benzonitrile** by column chromatography on silica gel.

## Characterization Protocols

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- $^1\text{H}$  NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set appropriate acquisition parameters to cover the expected chemical shift range.
- $^{13}\text{C}$  NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence.

Procedure (Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the solid, dry sample directly onto the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .

Procedure (Electron Ionization - EI):

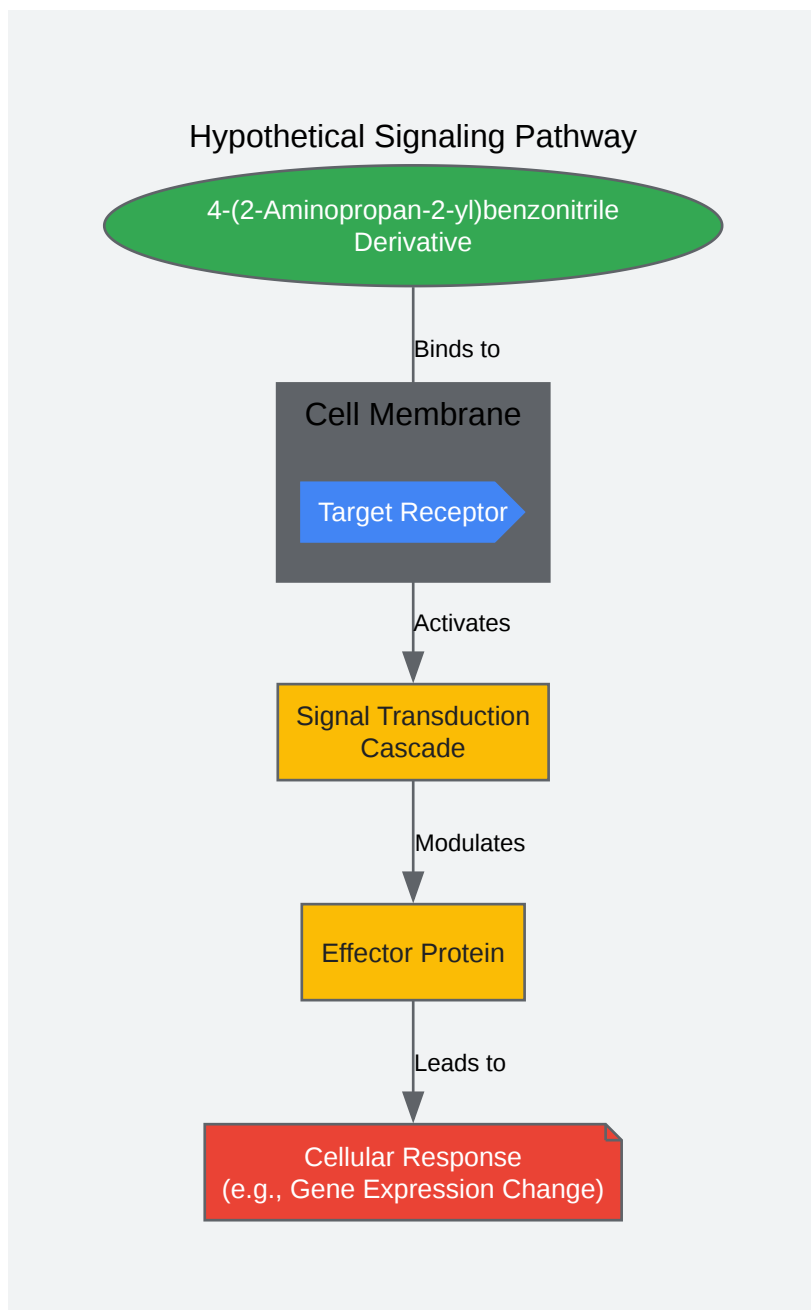
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: Detect the ions to generate the mass spectrum.

## Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **4-(2-Aminopropan-2-yl)benzonitrile**, the benzonitrile scaffold and related amino-substituted derivatives are present in a variety of biologically active molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Enzyme Inhibition:** Benzonitrile derivatives have been investigated as inhibitors of various enzymes. The nitrile group can act as a key pharmacophore, participating in interactions with the active site of enzymes.[\[7\]](#)
- **Receptor Modulation:** Structurally related compounds have shown activity as modulators of various receptors in the central nervous system.
- **Anticancer and Antimicrobial Activity:** The quinazoline scaffold, which can be synthesized from aminobenzonitriles, is known to exhibit anticancer and antimicrobial properties.[\[1\]](#)

Based on the prevalence of the benzonitrile moiety in pharmacologically active compounds, it is plausible that **4-(2-Aminopropan-2-yl)benzonitrile** could serve as a scaffold for the development of novel therapeutic agents. A hypothetical signaling pathway that could be targeted by a derivative of this compound is depicted below.



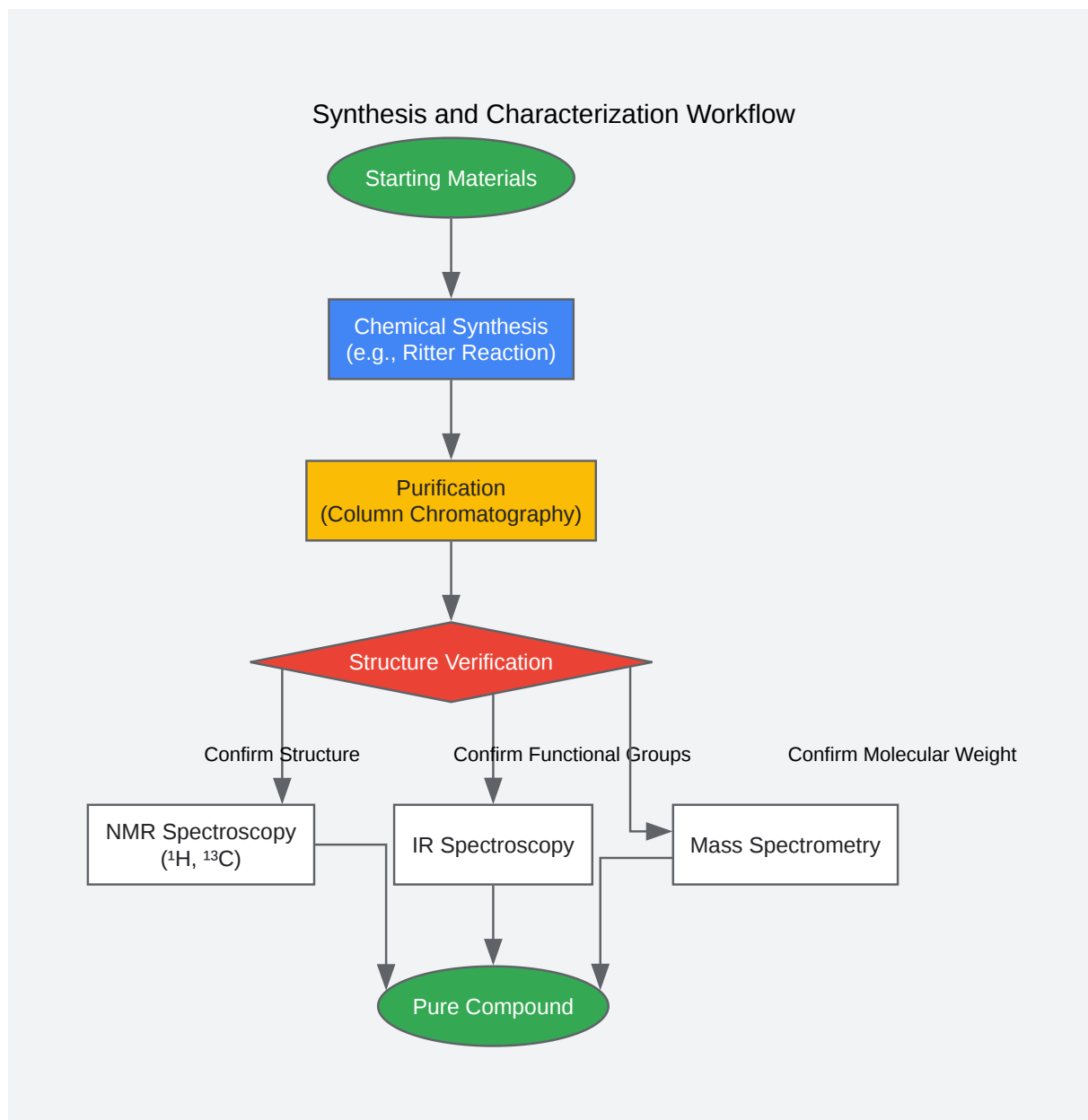
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Caption: A hypothetical signaling pathway for a derivative.

## Experimental and Logical Workflows

The following diagrams illustrate a logical workflow for the synthesis and characterization of **4-(2-Aminopropan-2-yl)benzonitrile**.





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Caption: Workflow for synthesis and characterization.

Disclaimer: The information provided in this technical guide, particularly the spectroscopic data and synthesis protocol, is based on predictions and established chemical principles due to the lack of direct experimental data for **4-(2-Aminopropan-2-yl)benzonitrile**. This guide is

intended for research and informational purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

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